molecular formula C16H13NO2 B15248804 6-(Benzyloxy)isoquinolin-1(2H)-one

6-(Benzyloxy)isoquinolin-1(2H)-one

Cat. No.: B15248804
M. Wt: 251.28 g/mol
InChI Key: LNEIFPHIKZLBSY-UHFFFAOYSA-N
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Description

6-(Benzyloxy)isoquinolin-1(2H)-one is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and pharmacological research. Isoquinoline scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological activities. This compound, featuring a benzyloxy substituent at the 6-position, is primarily utilized as a key chemical intermediate or building block in the synthesis of more complex molecules. Its structure makes it a valuable precursor for exploring structure-activity relationships (SAR), particularly in the development of compounds targeting enzymes and receptors. Researchers employ this compound in the design and synthesis of potential therapeutic agents. Its applications may span across multiple disease areas, including but not limited to, oncology , infectious diseases , and central nervous system (CNS) disorders . The compound's mechanism of action is not predefined and is dependent on the final synthesized molecule; it may be investigated for its potential to inhibit specific enzymes like kinases or proteases, or to modulate various receptor signaling pathways. As a research-grade material, it is supplied with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure identity and purity for critical research applications. Handling Note: For research purposes only. Not for diagnostic, therapeutic, or any other human use. Please consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

6-phenylmethoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C16H13NO2/c18-16-15-7-6-14(10-13(15)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18)

InChI Key

LNEIFPHIKZLBSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reaction. This method uses vinyl acetate as an acetylene equivalent and proceeds under mild conditions to yield the desired isoquinolinone . Another method involves the Suzuki cross-coupling reaction between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, and the processes are scaled up to meet industrial demands. The use of metal catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinolin-1(2H)-one derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinolinone derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

6-(Benzyloxy)isoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 6-position of the isoquinolinone scaffold plays a critical role in determining molecular weight, polarity, and reactivity. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
6-(Benzyloxy)isoquinolin-1(2H)-one Benzyloxy at C6 C16H13NO2 251.28 High lipophilicity; potential kinase inhibitor
6-Hydroxyisoquinolin-1(2H)-one Hydroxy at C6 C9H7NO2 161.16 Polar, hydrogen-bond donor; pharmaceutical intermediate
6-Methylisoquinolin-1(2H)-one Methyl at C6 C10H9NO 159.19 Moderate lipophilicity; functionalizable for derivatives
6-Bromo-3-methylisoquinolin-1(2H)-one Bromo at C6, Methyl at C3 C10H8BrNO 238.08 Halogen reactivity; synthetic intermediate
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) derivative Boronate ester at C6 C15H20BNO3 273.14 Suzuki coupling utility; medicinal chemistry

Key Observations:

  • Reactivity: Bromo and boronate ester derivatives (e.g., ) are valuable for cross-coupling reactions, whereas the benzyloxy group may participate in deprotection or hydrogenation reactions.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-(Benzyloxy)isoquinolin-1(2H)-one?

Methodological Answer:
The synthesis typically involves multi-step organic reactions starting with the construction of the isoquinolin-1(2H)-one core. Key steps include:

  • Core Formation : Cyclization of alkynols with imines under transition metal-free conditions using potassium tert-butoxide (t-BuOK) as a catalyst .
  • Functionalization : Introduction of the benzyloxy group via alkylation or coupling reactions. For example, benzyl ether formation using benzyl halides in the presence of base catalysts .
  • Oxidation/Reduction : Controlled oxidation of intermediates using reagents like Mn(OAc)₃ or catalytic hydrogenation to stabilize the lactam structure .
    Characterization is performed via NMR, HRMS, and X-ray crystallography to confirm regiochemistry .

Advanced: How can electrochemical intramolecular annulation be optimized to synthesize isoxazolidine-fused derivatives of this compound?

Methodological Answer:
Electrochemical methods enable radical-mediated cyclization without transition metals or external oxidants:

  • Conditions : Use an undivided cell with a graphite anode and platinum cathode in 95% ethanol. Apply a constant current (e.g., 10 mA) for 6–12 hours .
  • Substrate Design : Incorporate CONHOR groups (R = alkyl/aryl) into the amide precursor to generate amidyl radicals, which drive C–H/N–H functionalization .
  • Scalability : Gram-scale synthesis is feasible by maintaining electrode surface area and electrolyte concentration. Monitor reaction progress via HPLC to minimize over-oxidation .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., benzyloxy at C6) and confirm lactam tautomerism. Key signals include:
    • Downfield shifts for C1 carbonyl (δ ~165–170 ppm in ¹³C NMR) .
    • Aromatic protons (δ 6.8–7.5 ppm in ¹H NMR) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₆H₁₃NO₂ requires m/z 251.0946) .
  • X-ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between fused rings .

Advanced: How can contradictory bioactivity data for this compound derivatives be systematically resolved?

Methodological Answer:
Contradictions often arise from structural heterogeneity or assay variability. Strategies include:

  • Comparative SAR Studies : Synthesize analogs with controlled substitutions (e.g., replacing benzyloxy with methoxy) and test against standardized assays (e.g., PI3K inhibition vs. antifungal activity) .
  • Meta-Analysis : Cross-reference bioactivity data with structural databases (e.g., PubChem) to identify outliers or assay-specific trends .
  • Crystallographic Validation : Resolve target-ligand interactions (e.g., Cdc25B binding) to confirm mechanistic hypotheses .

Basic: What biological activities are associated with isoquinolin-1(2H)-one derivatives?

Methodological Answer:
Isoquinolin-1(2H)-one scaffolds exhibit diverse bioactivities:

  • Anticancer : Inhibition of PI3K (e.g., Duvelisib analogs) and Cdc25B phosphatases (Ki ~1.9 μM) .
  • Antifungal : Activity against phytopathogens (e.g., Fusarium spp.) via Castagnoli-Cushman reaction-derived analogs .
  • Neurotrophic Effects : Promotion of neurite outgrowth at sub-μM concentrations via modulation of neurotrophic pathways .

Advanced: What strategies improve synthetic yields of this compound in transition metal-free systems?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and enhance cyclization rates .
  • Catalyst Loading : Adjust t-BuOK concentration (5–10 mol%) to balance reaction rate and byproduct formation .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 360 W for 5 minutes) while maintaining >60% yield .
  • Purification : Employ flash chromatography with ethyl acetate/hexane gradients to isolate high-purity products (>97% by HPLC) .

Basic: How does the benzyloxy substituent influence the reactivity of this compound?

Methodological Answer:
The benzyloxy group at C6:

  • Electron Donation : Enhances nucleophilic aromatic substitution (NAS) at adjacent positions via resonance .
  • Steric Effects : Hinders π-stacking in biological targets, altering binding affinities (e.g., reduced Cdc25B inhibition compared to methoxy analogs) .
  • Deprotection Potential : Can be selectively removed via hydrogenolysis (Pd/C, H₂) to generate hydroxylated derivatives for further functionalization .

Advanced: What computational approaches predict the binding modes of this compound with kinase targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., PI3Kγ). Key parameters:
    • Ligand flexibility with MM/GBSA scoring .
    • Solvent-accessible surface area (SASA) analysis to assess hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of hydrogen bonds (e.g., between C1 carbonyl and Lys833 in PI3Kγ) .
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for benzyloxy derivatives) with IC₅₀ data to prioritize synthetic targets .

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